molecular formula C13H20O2 B14303747 2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol CAS No. 118608-97-2

2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol

Cat. No.: B14303747
CAS No.: 118608-97-2
M. Wt: 208.30 g/mol
InChI Key: VJUJAUKZRYMWNE-UHFFFAOYSA-N
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Description

2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol is a phenoxyethanol derivative featuring a bulky tert-pentyl (2,2-dimethylpropyl) substituent at the para position of the phenyl ring. Its structure consists of a phenoxy group linked to an ethanol moiety via an ether bond.

Properties

CAS No.

118608-97-2

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-[4-(2,2-dimethylpropyl)phenoxy]ethanol

InChI

InChI=1S/C13H20O2/c1-13(2,3)10-11-4-6-12(7-5-11)15-9-8-14/h4-7,14H,8-10H2,1-3H3

InChI Key

VJUJAUKZRYMWNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC=C(C=C1)OCCO

Origin of Product

United States

Chemical Reactions Analysis

2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with strong bases such as sodium hydride to form the corresponding alkoxide ion . This compound can also undergo condensation reactions, such as the reaction with 2,4-dinitrophenylhydrazine to form 2,4-dinitrophenylhydrazone derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: tert-Pentyl (Target Compound): The bulky tert-pentyl group enhances lipophilicity (logP ~3.5–4.0 estimated), making the compound suitable for lipid-rich formulations. Isopropyl and sec-Butyl: Smaller substituents lower molecular weight and improve aqueous solubility (logP ~2.5–3.0), favoring applications in aqueous formulations . Tetramethylbutyl: The extended alkyl chain increases hydrophobicity (logP ~4.5–5.0) but introduces significant toxicity risks, limiting its use to controlled environments .
  • Biological Activity: Compounds with 3-hydroxypropyl substituents (e.g., 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol) exhibit anti-inflammatory activity by inhibiting iNOS and COX-2 pathways . While the target compound lacks hydroxyl groups, its lipophilicity may facilitate membrane penetration for drug delivery. Benzyl derivatives (e.g., 2-(4-benzylphenoxy)ethanol) are explored for polymer applications due to aromatic stability .

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